molecular formula C28H19N3O6 B14916343 N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B14916343
M. Wt: 493.5 g/mol
InChI Key: NAFHXYUSVHTMFS-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, carbamoyl, and dioxo groups. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves several steps, typically starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of Hydroxyl and Carbamoyl Groups: The hydroxyl and carbamoyl groups can be introduced through substitution reactions using suitable reagents.

    Final Assembly: The final compound is assembled by coupling the intermediate compounds under specific reaction conditions, such as the use of catalysts and controlled temperature.

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamoyl groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield simpler molecules.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens).

Scientific Research Applications

N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications: 1.

Properties

Molecular Formula

C28H19N3O6

Molecular Weight

493.5 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-[4-[(3-hydroxyphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C28H19N3O6/c32-21-5-1-3-18(14-21)29-25(34)16-7-10-20(11-8-16)31-27(36)23-12-9-17(13-24(23)28(31)37)26(35)30-19-4-2-6-22(33)15-19/h1-15,32-33H,(H,29,34)(H,30,35)

InChI Key

NAFHXYUSVHTMFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC(=CC=C5)O

Origin of Product

United States

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